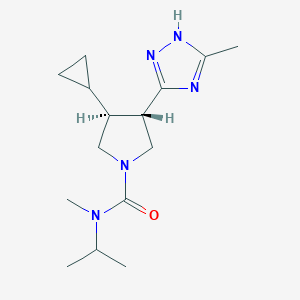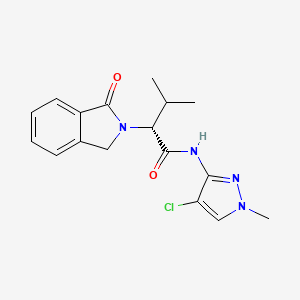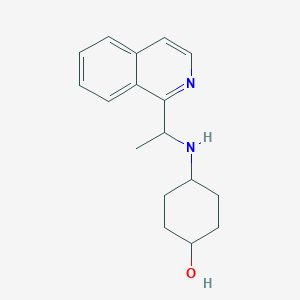![molecular formula C11H12BrN3O3 B7345116 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole](/img/structure/B7345116.png)
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole, also known as BMPO, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. BMPO belongs to the class of oxadiazoles, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring.
Wirkmechanismus
The mechanism of action of 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to disrupt the cell membrane of fungi and bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cells and organisms. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues. This compound has also been shown to modulate the activity of specific enzymes, such as protein kinases and proteasomes, which are involved in various cellular processes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and modify, making it a versatile building block for the synthesis of other molecules. However, this compound has some limitations, including its low water solubility, which can make it difficult to use in biological assays. This compound is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole, including the development of new synthetic methods for this compound and its derivatives, the exploration of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new analytical methods for the detection and quantification of this compound in biological samples could facilitate its use in pharmacokinetic and pharmacodynamic studies. Finally, the investigation of the safety and toxicity of this compound in animal models could provide valuable information for its potential use in humans.
Synthesemethoden
The synthesis of 3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole involves the reaction of 6-bromo-5-methoxypyridin-2-amine with 1-methoxyethylamine and triethylorthoformate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, cyclization, and dehydration, to yield this compound as a white solid. The purity and yield of this compound can be improved by using different solvents, temperatures, and reaction times.
Wissenschaftliche Forschungsanwendungen
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. This compound has been shown to exhibit antifungal, antibacterial, and anticancer activities in vitro and in vivo. This compound has also been used as a building block for the synthesis of other bioactive molecules, such as kinase inhibitors and proteasome inhibitors. In addition, this compound has been incorporated into organic materials, such as polymers and liquid crystals, to improve their physical and chemical properties.
Eigenschaften
IUPAC Name |
3-(6-bromo-5-methoxypyridin-2-yl)-5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c1-6(16-2)11-14-10(15-18-11)7-4-5-8(17-3)9(12)13-7/h4-6H,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFDKPTVLOWRGJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=NC(=C(C=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)C2=NC(=C(C=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone](/img/structure/B7345033.png)
![(Z)-3-cyclopropyl-2-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]but-2-en-1-one](/img/structure/B7345036.png)


![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine](/img/structure/B7345048.png)
![(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345070.png)
![(1R,5R)-N-[(4-methylsulfonylphenyl)methyl]spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B7345085.png)

![1-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B7345106.png)
![3-[(2-fluorophenoxy)methyl]-5-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]-1,2,4-oxadiazole](/img/structure/B7345114.png)
![N-[[(1R,2R,4S)-4-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-hydroxycyclopentyl]methyl]-3,3-difluoro-1-methylcyclobutane-1-carboxamide](/img/structure/B7345126.png)
![3-(2-bromo-4-fluorophenyl)-5-[(2S,3R)-2-ethenyloxolan-3-yl]-1,2,4-oxadiazole](/img/structure/B7345127.png)

![4-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-N-methylquinolin-2-amine](/img/structure/B7345138.png)